6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide
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Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide is a complex organic compound featuring a fused isoindoloquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide typically involves multiple steps:
Formation of the Isoindoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as phthalic anhydride and anthranilic acid derivatives under acidic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoloquinazoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the isoindoloquinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Including amines, thiols, and halides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential to bind to specific proteins or enzymes could be harnessed for therapeutic purposes.
Medicine
In medicine, derivatives of this compound might be investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial activities. The structural features of the compound could be optimized to enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal chemistry applications, these compounds also feature a fused bicyclic structure.
Uniqueness
What sets 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide apart is its specific combination of functional groups and the unique isoindoloquinazoline core. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)hexanamide |
InChI |
InChI=1S/C26H31N3O3/c1-18(2)15-16-27-23(30)14-4-3-9-17-28-24-19-10-5-6-11-20(19)26(32)29(24)22-13-8-7-12-21(22)25(28)31/h5-8,10-13,18,24H,3-4,9,14-17H2,1-2H3,(H,27,30) |
InChI Key |
OZSXFBOVAZJDME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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